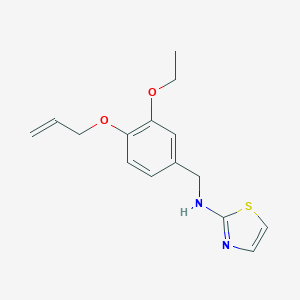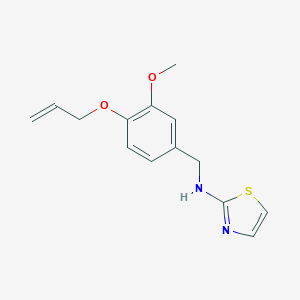![molecular formula C20H21N3O2S2 B283522 N-[[(3E)-3-(3H-1,3-benzothiazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]carbamothioyl]-2,2-dimethylpropanamide](/img/structure/B283522.png)
N-[[(3E)-3-(3H-1,3-benzothiazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]carbamothioyl]-2,2-dimethylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[[(3E)-3-(3H-1,3-benzothiazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]carbamothioyl]-2,2-dimethylpropanamide is a chemical compound that has been extensively researched due to its potential applications in scientific research. This compound is also known as MitoBloCK-7, and it is a potent inhibitor of mitochondrial complex I. In
Mécanisme D'action
The mechanism of action of N-[[(3E)-3-(3H-1,3-benzothiazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]carbamothioyl]-2,2-dimethylpropanamide involves the inhibition of mitochondrial complex I. This compound binds to the ubiquinone-binding site of complex I, which prevents the transfer of electrons from NADH to ubiquinone. This inhibition leads to a decrease in ATP production and an increase in reactive oxygen species (ROS) production, which can have various physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[[(3E)-3-(3H-1,3-benzothiazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]carbamothioyl]-2,2-dimethylpropanamide depend on the specific experimental conditions. In some studies, this compound has been shown to induce apoptosis in cancer cells by increasing ROS production. In other studies, it has been shown to protect against ischemia-reperfusion injury by reducing ROS production. Additionally, this compound has been shown to have neuroprotective effects in models of Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[[(3E)-3-(3H-1,3-benzothiazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]carbamothioyl]-2,2-dimethylpropanamide in lab experiments is its specificity for mitochondrial complex I. This allows researchers to study the specific effects of complex I inhibition without affecting other components of the electron transport chain. However, one limitation of using this compound is its potential to cause off-target effects due to its ability to increase ROS production.
Orientations Futures
There are several future directions for research on N-[[(3E)-3-(3H-1,3-benzothiazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]carbamothioyl]-2,2-dimethylpropanamide. One direction is to further investigate its potential as a therapeutic agent for various diseases, such as cancer and neurodegenerative diseases. Another direction is to develop more specific inhibitors of mitochondrial complex I that do not have off-target effects. Additionally, future research could focus on the development of new methods for synthesizing this compound that are more efficient and environmentally friendly.
Méthodes De Synthèse
The synthesis of N-[[(3E)-3-(3H-1,3-benzothiazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]carbamothioyl]-2,2-dimethylpropanamide involves the reaction of 2,2-dimethylpropanoic acid, 3-(3H-1,3-benzothiazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-amine, and carbon disulfide. The reaction is catalyzed by N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in the presence of N,N-diisopropylethylamine (DIPEA) and dichloromethane (DCM). The resulting product is then purified using column chromatography to obtain N-[[(3E)-3-(3H-1,3-benzothiazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]carbamothioyl]-2,2-dimethylpropanamide.
Applications De Recherche Scientifique
N-[[(3E)-3-(3H-1,3-benzothiazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]carbamothioyl]-2,2-dimethylpropanamide has been used in various scientific research applications. One of the main applications of this compound is in the study of mitochondrial complex I. Mitochondrial complex I is a crucial component of the electron transport chain, and its dysfunction has been linked to various diseases. N-[[(3E)-3-(3H-1,3-benzothiazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]carbamothioyl]-2,2-dimethylpropanamide has been shown to inhibit mitochondrial complex I, making it a valuable tool for studying the role of this complex in disease.
Propriétés
Formule moléculaire |
C20H21N3O2S2 |
|---|---|
Poids moléculaire |
399.5 g/mol |
Nom IUPAC |
N-[[(3E)-3-(3H-1,3-benzothiazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]carbamothioyl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C20H21N3O2S2/c1-11-9-12(21-19(26)23-18(25)20(2,3)4)10-13(16(11)24)17-22-14-7-5-6-8-15(14)27-17/h5-10,22H,1-4H3,(H2,21,23,25,26)/b17-13+ |
Clé InChI |
CMMIZEASQALIFV-GHRIWEEISA-N |
SMILES isomérique |
CC1=CC(=C/C(=C\2/NC3=CC=CC=C3S2)/C1=O)NC(=S)NC(=O)C(C)(C)C |
SMILES |
CC1=CC(=CC(=C2NC3=CC=CC=C3S2)C1=O)NC(=S)NC(=O)C(C)(C)C |
SMILES canonique |
CC1=CC(=CC(=C2NC3=CC=CC=C3S2)C1=O)NC(=S)NC(=O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(allyloxy)-3-bromo-5-ethoxybenzyl]-N-(tert-butyl)amine](/img/structure/B283439.png)
![N-[4-(allyloxy)-3-bromo-5-methoxybenzyl]-N-(tert-butyl)amine](/img/structure/B283440.png)
![N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N-(tert-butyl)amine](/img/structure/B283441.png)
![N-(4-{[4-(allyloxy)-3-methoxybenzyl]amino}phenyl)pentanamide](/img/structure/B283443.png)
![N-(4-{[4-(allyloxy)-3-bromo-5-ethoxybenzyl]amino}phenyl)butanamide](/img/structure/B283444.png)
![N-[4-(allyloxy)benzyl]-N-{3-[(2-chlorobenzyl)thio]-4H-1,2,4-triazol-4-yl}amine](/img/structure/B283447.png)
![4-{[4-(allyloxy)-3-bromo-5-methoxybenzyl]amino}-4H-1,2,4-triazol-3-ylhydrosulfide](/img/structure/B283450.png)
![4-(3-Allyloxy-benzylamino)-4H-[1,2,4]triazole-3-thiol](/img/structure/B283454.png)



![N-[(3-ethoxy-2-prop-2-enoxyphenyl)methyl]-2-thiazolamine](/img/structure/B283459.png)

![N-[3-chloro-5-methoxy-4-(prop-2-en-1-yloxy)benzyl]-2H-tetrazol-5-amine](/img/structure/B283463.png)